molecular formula C9H5BrFN B2752695 7-Bromo-8-fluoroquinoline CAS No. 1375107-95-1

7-Bromo-8-fluoroquinoline

Cat. No. B2752695
CAS RN: 1375107-95-1
M. Wt: 226.048
InChI Key: QXKAZGUVDWLARG-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoroquinoline is a chemical compound with the CAS Number: 1375107-95-1 . It has a molecular weight of 226.05 and its IUPAC name is 7-bromo-8-fluoroquinoline . It is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The molecular formula of 7-Bromo-8-fluoroquinoline is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H .


Physical And Chemical Properties Analysis

7-Bromo-8-fluoroquinoline is a solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 , a boiling point of 295.7±20.0 °C at 760 mmHg , and a flash point of 132.6±21.8 °C .

Scientific Research Applications

Medicine: Antimalarial and Antineoplastic Applications

7-Bromo-8-fluoroquinoline has been utilized in the synthesis of compounds with significant antimalarial and antineoplastic activities. The quinoline ring system, which includes 7-Bromo-8-fluoroquinoline, is a common structure in synthetic antimalarial drugs like fluoroquine and mefloquine . Additionally, some quinolines have shown promise in transplantation medicine , as well as in the treatment of rheumatic arthritis and psoriasis due to their antineoplastic properties .

Agriculture: Pesticides and Growth Regulators

In agriculture, fluorinated quinolines, which include derivatives like 7-Bromo-8-fluoroquinoline, are used in the development of pesticides and growth regulators . Their incorporation into agricultural chemicals is due to their ability to interact with various biological pathways in pests, providing effective control and management.

Liquid Crystals: Display Technologies

7-Bromo-8-fluoroquinoline derivatives are components in the synthesis of liquid crystals . These materials are crucial for modern display technologies, including LCD screens, due to their unique optical and electrical properties that can be manipulated under an electric field.

Enzyme Inhibition: Antibacterial and Antiviral Agents

The compound’s role in enzyme inhibition makes it valuable in the development of antibacterial and antiviral agents . By inhibiting specific enzymes required for bacterial and viral replication, derivatives of 7-Bromo-8-fluoroquinoline can be potent inhibitors, leading to new treatments for infectious diseases.

Antibacterial Activity: Drug Development

7-Bromo-8-fluoroquinoline is involved in the synthesis of fluoroquinolones, a class of antibiotics known for their broad-spectrum antibacterial activity . These antibiotics are effective against a wide range of bacteria by interfering with DNA replication and transcription, making them powerful tools in combating bacterial infections.

Antiviral Activity: Treatment of Viral Infections

Compounds derived from 7-Bromo-8-fluoroquinoline have been studied for their antiviral activities . Their potential to disrupt viral life cycles makes them candidates for the treatment of various viral infections, contributing to the field of antiviral drug development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-bromo-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAZGUVDWLARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-fluoroquinoline

CAS RN

1375107-95-1
Record name 7-bromo-8-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask equipped with a stirbar and air-condenser was charged with 3-bromo-2-fluoroaniline (10.00 g, 52.6 mmol), sodium 3-nitrobenzenesulfonate (21.13 g, 94 mmol), and propane-1,2,3-triol (glycerol) (13.57 g, 147 mmol). The mixture was taken up in water (11.38 mL), carefully treated with conc. sulfuric acid (21.06 mL), and then heated to 150° C. with stirring for 2 h. The reaction was then cooled to room temperature and the flask fitted with an ice bath. The reaction mixture was carefully neutralized with 5N aq sodium hydroxide (˜180 mL). The mixture was then allowed to stir for 20 min, checked for neutral pH, and then diluted with dichloromethane (1000 mL). The entire mixture was transferred to a separatory funnel and the resulting emulsion was treated with ˜200 mL saturated brine and allowed to stand overnight to separate the layers. The organic layer was isolated and the aqueous layer was extracted with an additional quantity of dichloromethane (˜400 mL). The organics were then pooled, washed with 400 mL 1N aq sodium hydroxide solution, dried over sodium sulfate, filtered, and concentrated to a residue. The residue solidified under high vacuum to afford the title compound as a dark brown solid (9.16 g, 75% yield). MS(ES)+ m/e 225.9, 227.8 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.13 g
Type
reactant
Reaction Step One
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
21.06 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.38 mL
Type
solvent
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
75%

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